Erythromycin

Catalog No.
S527402
CAS No.
114-07-8
M.F
C37H67NO13
M. Wt
733.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythromycin

CAS Number

114-07-8

Product Name

Erythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Synonyms

Erycette, Erymax, Erythromycin, Erythromycin A, Erythromycin C, Erythromycin Lactate, Erythromycin Phosphate, Ilotycin, Lactate, Erythromycin, Phosphate, Erythromycin, T Stat, T-Stat, TStat

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Description

The exact mass of the compound Erythromycin is 733.4612 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 2mg/mlvery soluble in acetone, ethyl ether, ethanol, chloroformfreely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetatesolubility in water: approx 2 mg/mlin water, 4.2 mg/l at 25 °c (est)4.59e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of erythromycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity and Resistance:

  • Understanding mechanisms of action: Erythromycin works by inhibiting protein synthesis in bacteria. Research continues to explore the intricacies of this process, including how the drug binds to ribosomes and disrupts protein production [Source: National Institutes of Health, ]. This knowledge can aid in developing new antibiotics that target similar mechanisms but evade resistance strategies employed by bacteria.
  • Combating antibiotic resistance: The overuse of antibiotics has led to the emergence of resistant bacterial strains. Scientists are investigating the ability of erythromycin, alone or in combination with other drugs, to combat these resistant pathogens [Source: Clinical Microbiology Reviews, ].

Gastrointestinal Motility:

  • Prokinetic effects: Erythromycin exhibits prokinetic properties, meaning it can stimulate contractions in the gastrointestinal tract. Research is ongoing to determine its effectiveness in treating conditions like gastroparesis (delayed stomach emptying) [Source: Journal of Antimicrobial Chemotherapy, ].

Immunomodulatory effects:

  • Modulating the immune response: Studies suggest that erythromycin may have immunomodulatory properties, influencing the body's immune response. Researchers are investigating its potential role in managing inflammatory diseases and chronic infections [Source: Critical Care, ].

Erythromycin is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat bacterial infections and exhibits a broad spectrum of activity against various Gram-positive bacteria and some Gram-negative bacteria. The compound is notable for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides during translation. Erythromycin is composed of four closely related compounds: erythromycin A, B, C, and D, with erythromycin A being the most pharmacologically active form .

Erythromycin acts by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds essential for bacterial growth []. This mechanism makes it effective against a broad spectrum of bacteria.

Physical and Chemical Properties

  • Melting Point: 183 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and methanol []
  • pKa: 8.8 []
That are crucial for its activity and modification. Key reactions include:

  • Formation of Imines: Erythromycin can react with aldehydes to form cyclic imines, demonstrating its reactivity with various functional groups .
  • Hydrazone Derivatives: The imine form of erythromycin reacts with hydrazines to produce hydrazone derivatives, which may have different biological activities .
  • Metabolism: Erythromycin is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that can influence its pharmacological effects and interactions with other drugs .

Erythromycin exhibits bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria outright. Its mechanism involves binding to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome, disrupting protein synthesis by blocking peptide chain elongation. Additionally, erythromycin acts as a motilin receptor agonist, enhancing gastrointestinal motility .

The synthesis of erythromycin has been a subject of extensive research due to its complex structure comprising multiple stereogenic centers. Notable methods include:

  • Total Synthesis: Robert Woodward's total synthesis of erythromycin A in 1981 was a landmark achievement in organic chemistry. This method involved multiple steps and careful stereochemical control to construct the macrolide structure .
  • Semi-synthetic Approaches: Various semi-synthetic derivatives have been developed from naturally occurring precursors like 6-deoxyerythronolide B. These methods often involve selective modifications to enhance antibacterial activity or reduce toxicity .

Erythromycin is widely used in clinical settings for treating respiratory tract infections, skin infections, and sexually transmitted diseases. It is particularly useful for patients allergic to penicillin. Its applications extend beyond antibiotic therapy; it is also utilized as a prokinetic agent for gastrointestinal motility disorders due to its action on motilin receptors .

Erythromycin is known to interact with several drugs due to its role as a cytochrome P450 inhibitor. Notable interactions include:

  • Statins: Co-administration with statins like simvastatin can lead to increased plasma levels of these drugs, raising the risk of adverse effects such as rhabdomyolysis .
  • Other Antibiotics: Erythromycin can affect the metabolism of other antibiotics and medications that are substrates for CYP3A4, necessitating careful monitoring when prescribed together .

Adverse reactions associated with erythromycin include gastrointestinal disturbances (nausea, vomiting), potential liver toxicity (cholestatic hepatitis), and rare but serious allergic reactions .

Erythromycin belongs to a class of antibiotics known as macrolides. Other similar compounds include:

CompoundStructure TypeAntibacterial SpectrumUnique Features
AzithromycinMacrolideBroad-spectrumLonger half-life; less frequent dosing
ClarithromycinMacrolideBroad-spectrumImproved activity against some Gram-negative bacteria
RoxithromycinMacrolideBroad-spectrumBetter oral bioavailability than erythromycin
SpiramycinMacrolideNarrower spectrumEffective against certain protozoa

Erythromycin's uniqueness lies in its specific binding affinity and mechanism of action against bacterial ribosomes compared to these other macrolides. Its historical significance as one of the first macrolides discovered also contributes to its distinct position in antimicrobial therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Hydrated crystals from water
Crystals from water
White or slightly yellow crystals or powde

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

733.46124119 g/mol

Monoisotopic Mass

733.46124119 g/mol

Boiling Point

719.69°C (rough estimate)

Heavy Atom Count

51

Taste

Bitter

Density

1.1436 (rough estimate)

LogP

2.6
3.06 (LogP)
log Kow = 3.06
3.06

Odor

Odorless

Decomposition

When heated to decomp it emits toxic fumes of /nitric oxides./

Appearance

Solid powder

Melting Point

133-135
191 °C
After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids
MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/
Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63937KV33D

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 163 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 97 of 163 companies with hazard statement code(s):;
H317 (36.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (35.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Erythromycin is indicated in the treatment of infections caused by susceptible strains of various bacteria. The indications for erythromycin have been summarized by body system below: **Respiratory infections** Mild to moderate upper respiratory tract infections caused by Streptococcus pyogenes, Streptococcus pneumoniae, or Haemophilus influenzae (when used concomitantly with appropriate doses of sulfonamides) can be treated with erythromycin. Mild to moderate lower-respiratory tract infections due to susceptible strains of Streptococcus pneumoniae or Streptococcus pyogenes may also be treated. Erythromycin treats listeriosis caused by Listeria monocytogenes may also be treated with erythromycin. Erythromycin is indicated to treat pertussis (whooping cough) caused by Bordetella pertussis. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious. Clinical studies suggest that erythromycin may aid in the prevention of pertussis infection for individuals who have been exposed to the bacteria. Respiratory tract infections due to Mycoplasma pneumoniae may also be treated with erythromycin. Despite the fact that no controlled clinical efficacy studies have been conducted to this date, in vitro and certain preliminary clinical study results indicate that erythromycin may be an effective treatment in Legionnaires’ Disease. Finally, erythromycin is indicated to treat diphtheria and other infections due to Corynebacterium diphtheriae, as an adjunct to antitoxin, to prevent carrier status and to eradicate the organism in existing carriers. In addition to the prevention of diphtheria, erythromycin can be used to prevent rheumatic fever in penicillin intolerant patients. **Skin infections** Mild to moderate skin or skin structure infections caused by Streptococcus pyogenes or Staphylococcus aureus may be treated with erythromycin, however, resistant staphylococcal organisms may emerge. Erythromycin can also be used to treat erythrasma, an infectious condition caused by Corynebacterium minutissimum. **Gastrointestinal infections** Intestinal amebiasis caused by Entamoeba histolytica can be treated with oral erythromycin. Extraenteric amebiasis warrants treatment with other antimicrobial drugs. **Genital infections/STIs** Erythromycin can be used as an alternative drug in treating acute pelvic inflammatory disease caused by N. gonorrheae in female patients who have demonstrated hypersensitivity or intolerance to penicillin. Syphilis, caused by Treponema pallidum, can be treated with erythromycin. It serves as an alternative treatment for primary syphilis in patients who have demonstrated penicillin hypersensitivity. Erythromycin can also be used in the primary stage of primary syphilis. Another approved indication of erythromycin is to treat chlamydial infections that cause conjunctivitis of the newborn, pneumonia of infancy, and urogenital infections occurring in pregnancy. It is indicated as an alternative option to tetracyclines for the treatment of uncomplicated rectal, urethral and endocervical infections in adults caused by Chlamydia trachomatis. Erythromycin can be used in nongonococcal urethritis can be used when tetracyclines cannot be administered. Finally, erythromycin is indicated to treat nongonococcal urethritis due to Ureaplasma urealyticum.

Livertox Summary

Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Antibiotics, Macrolide; Gastrointestinal Agents; Protein Synthesis Inhibitors
MEDICATION (VET): In veterinary medicine, /erythromycin/ is used the treatment of clinical and subclinical mastitis in lactating cows, for the treatment of infectious diseases due to erythromycin-sensitive bacteria (cattle, sheep, swine, poultry) and for the treatment of chronic respiratory diseases due to mycoplasma in poultry.
Erythromycin is used as an alternative agent in the treatment of anthrax. Parenteral penicillins generally have been considered the drugs of choice for the treatment of naturally occurring or endemic anthrax caused by susceptible strains of Bacillus anthracis, including clinically apparent GI, inhalational, or meningeal anthrax and anthrax septicemia, although IV ciprofloxacin or IV doxycycline also are recommended. Erythromycin is suggested as an alternative to penicillin G for the treatment of naturally occurring or endemic anthrax in patients hypersensitive to penicillins. ./NOT included in US product label/
Erythromycin is used topically in the treatment of acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions which predominate and the response to therapy. Topical anti-infectives, including erythromycin, are generally effective in the treatment of mild to moderate inflammatory acne. However, use of topical anti-infectives as monotherapy may lead to bacterial resistance; this resistance is associated with decreased clinical efficacy. Topical erythromycin is particularly useful when used with benzoyl peroxide or topical retinoids. Results of clinical studies indicate that combination therapy results in a reduction in total lesion counts of 50 to 70%. /Included in US product label/
For more Therapeutic Uses (Complete) data for Erythromycin (23 total), please visit the HSDB record page.

Pharmacology

Macrolides, such as erythromycin, stop bacterial growth by inhibiting protein synthesis and translation, treating bacterial infections.[A174175] Erythromycin does not exert effects on nucleic acid synthesis.[L7261] This drug has been shown to be active against most strains of the following microorganisms, effectively treating both in vitro and clinical infections. Despite this, it is important to perform bacterial susceptibility testing before administering this antibiotic, as resistance is a common issue that may affect treatment.[L7261] **A note on antimicrobial resistance, pseudomembranous colitis, and hepatotoxicity** Many strains of Haemophilus influenzae are resistant to erythromycin alone but are found to be susceptible to erythromycin and sulfonamides used in combination. It is important to note that Staphylococci that are resistant to erythromycin may emerge during erythromycin and/or sulfonamide therapy.[L7261] Pseudomembranous colitis has been reported with most antibacterial agents, including erythromycin, and may range in severity from mild to life-threatening. Therefore, the physician should consider this diagnosis in patients with diarrhea after the administration of antibacterial agents.[L7261] Erythromycin can cause hepatic dysfunction, cholestatic jaundice, and abnormal liver transaminases, particularly when erythromycin estolate is administered.[L7270]
Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF02 - Erythromycin
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA01 - Erythromycin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AA - Antibiotics
S01AA17 - Erythromycin

Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities.
Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH.
... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/
Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.

Vapor Pressure

2.12X10-25 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

82343-12-2
215031-94-0
114-07-8
7704-67-8
7540-22-9

Absorption Distribution and Excretion

Orally administered erythromycin is readily absorbed. Food intake does not appear to exert effects on serum concentrations of erythromycin. Some interindividual variation exists in terms of erythromycin absorption, which may impact absorption to varying degrees. The Cmax of erythromycin is 1.8 mcg/L and the Tmax is 1.2 hours. The serum AUC of erythromycin after the administration of a 500mg oral dose was 7.3±3.9 mg.h/l in one pharmacokinetic study. Erythromycin is well known for a bioavailability that is variable (18-45%) after oral administration and its susceptibility to broken down under acidic conditions.
In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile.Under 5% of the orally administered dose of erythromycin is found excreted in the urine. A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized.
Erythromycin is found in most body fluids and accumulates in leucocytes and inflammatory liquid. Spinal fluid concentrations of erythromycin are low, however, the diffusion of erythromycin through the blood-brain barrier increases in meningitis, likely due to the presence of inflamed tissues which are easily penetrated. Erythromycin crosses the placenta.
The clearance of erythromycin in healthy subjects was 0.53 ± 0.13 l/h/kg after a 125mg intravenous dose. In a clinical study of healthy patients and patients with liver cirrhosis, clearance of erythromycin was significantly reduced in those with severe liver cirrhosis. The clearance in cirrhotic patients was 42.2 ± 10.1 l h–1 versus 113.2 ± 44.2 l h-1 in healthy patients.
Absorption of orally administered erythromycins occurs mainly in the duodenum. The bioavailability of the drugs is variable and depends on several factors including the particular erythromycin derivative, the formulation of the dosage form administered, acid stability of the derivative, presence of food in the GI tract, and gastric emptying time.
Erythromycin is rather slowly absorbed after oral administration. peak serum concentrations ranged from 0.1 to 4.8 ug/mL according to the form and the coating of erythromycin administered. The oral absorption is less that 50% and erythromycin is degraded by gastric acid. It is absorbed in the small intestine (mainly in duodenum for humans) as erythromycin base.
Erythromycin diffuses readily into intracellular fluids, achieving antibacterial activity in essentially all sites except the brain and CSF. Erythromycin penetrates into prostatic fluid, achieving concentrations approximately 40% of those in plasma. Concentrations in middle ear exudate reach only 50% of serum concentrations and thus may be inadequate for the treatment of otitis media caused by H. influenzae. Protein binding is approximately 70% to 80% for erythromycin base and even higher, 96%, for the estolate. Erythromycin traverses the placenta, and drug concentrations in fetal plasma are about 5% to 20% of those in the maternal circulation. Concentrations in breast milk are 50% of those in serum.
In an in vitro model using human skin, erythromycin was absorbed into the stratum corneum following topical application of 10-20 mg of the drug in a vehicle containing dimethylacetamide and 95% alcohol. The drug does not appear to be absorbed systemically following twice daily application of a 2% solution of the drug in a vehicle containing 77% alcohol and polyethylene glycol and acetone. It is not known if erythromycin is absorbed from intact or denuded skin, wounds, or mucous membranes following topical application of an ointment containing the drug.
For more Absorption, Distribution and Excretion (Complete) data for Erythromycin (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic first-pass metabolism contributes significantly to erythromycin metabolism after an oral dose. Erythromycin is partially metabolized by CYP3A4 enzyme to N-desmethylerythromycin. Erythromycin is also hydrolyzed to _anhydro_ forms (anhydroerythromycin [AHE] and other metabolites), and this process is promoted by acidic conditions. AHE is inactive against microbes but inhibits hepatic drug oxidation and is therefore considered to be an important contributor to erythromycin drug-drug interactions.
Twenty hours after an oral administration of 10 mg erythromycin to rats, about 37-43% of the administered radioactivity was recovered in the intestinal tract plus feces, 27.2 to 36.1% in the urine, 21-29% in the expired air. It was rapidly metabolized in the liver, mainly through demethylation process, and excreted in the bile as des-N-methyl-erythromycin, the major metabolite present only in the bile and in the intestinal contents of rats. The isotropic methyl group was eliminated in the expired air as CO2.
Hepatic. Extensively metabolized - after oral administration, less than 5% of the administered dose can be recovered in the active form in the urine. Erythromycin is partially metabolized by CYP3A4 resulting in numerous drug interactions. Half Life: 0.8 - 3 hours

Associated Chemicals

Erythromycin estolate; 3521-62-8.
Erythromycin stearate; 643-22-1
Erythromycin lactobionate; 3847-29-8
Erythromycin ethyl succinate; 1264-62-6
For more Associated Chemicals (Complete) data for Erythromycin (6 total), please visit the HSDB record page.

Wikipedia

Erythromycin
Nitronium_ion

Drug Warnings

Some commercially available formulations of erythromycin lactobionate powder for injection contain benzyl alcohol as a preservative. Although a causal relationship has not been established, administration of injections preserved with benzyl alcohol has been associated with toxicity in neonates. Toxicity appears to have resulted from administration of large amounts (i.e., about 100-400 mg/kg daily) of benzyl alcohol in these neonates. Although use of drugs preserved with benzyl alcohol should be avoided in neonates whenever possible, the American Academy of Pediatrics states that the presence of small amounts of the preservative in a commercially available injection should not proscribe its use when indicated in neonates. /Erythromycin lactobionate/
In several neonates with infections caused by Ureaplasma urealyticum who received IV administration of erythromycin lactobionate, adverse cardiac effects (e.g., bradycardia, hypotension, cardiac arrest, arrhythmias) requiring cardiopulmonary resuscitation have been reported. Some clinicians state that these adverse effects may depend on serum concentration and/or infusion rate of the drug. It has been suggested that prolonged IV infusion of erythromycin lactobionate (e.g., over 60 minutes) may reduce such adverse cardiac effects. However, it has been suggested that certain individuals may be at increased risk of developing erythromycin-induced adverse cardiac effects and that decreasing the rate of IV infusion may decrease but not eliminate the risk of such effects. Further study is needed to determine the pharmacokinetics and safety of erythromycin lactobionate in neonates. /Erythromycin lactobionate/
Maternal Medication usually Compatible with Breast-Feeding: Erythromycin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/
POTENTIAL ADVERSE EFFECTS ON FETUS: None known. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: None known, although theoretically could cause diarrhea in infant. COMMENTS: Crosses placenta in high doses to fetal level 24% of maternal; breast milk may exceed maternal serum concentration. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /From Table II/
For more Drug Warnings (Complete) data for Erythromycin (17 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of oral erythromycin was 3.5 hours according to one study and ranged between 2.4-3.1 hours in another study. Repetitive dosing of erythromycin leads to increased elimination half-life.
... The serum elimination half-life of erythromycin is approximately 1.6 hours.
The serum half-life in normal subjects is 2 hours and in anuric subjects, 4-6 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Elaborated during the growth of a strain of Streptomycees erythreus.

General Manufacturing Information

Isolation: McGuire et al, Antibiot & Chemother 2, 281 (1952); Bunch, McGuire, US Patent 2,653,899 (1953 to Lilly); Clark, Jr, US Patent 2,823,203 (1958 to Abbott).
There are three major erythromycins produced during fermentation, designated A, B, and C; A is the major and most important component.
Antibiotic substance produced by strain of Streptomyces erythreus (Waksman) Waksman & Henrici, found in soil sample from Philippine Archipelago.
... belongs to the macrolide group of antibiotics

Analytic Laboratory Methods

Analyte: erythromycin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: erythromycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 215 nm and comparison to standards
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; ointment; ophthalmic ointment; tablet; topical gel; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; pledget; tablet; topical gel; topical solution); procedure: microbial assay (cylinder-plate method) with comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for Erythromycin (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION OF ERYTHROMYCIN AFTER IN VITRO & IN VIVO ADMIN IN LIVER, LUNG, & KIDNEYS.
FLUOROMETRIC METHOD FOR DETERMINING ERYTHROMYCIN IN WHOLE BLOOD OR PLASMA IS PROPOSED USING 1 ML SAMPLES. RESULTS ARE CORRELATED WITH MICROBIOLOGICAL ASSAY.
FLUORIMETRIC DETERMINATION OF ERYTHROMYCIN ETHYLSUCCINATE IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC & EXTRACTION METHOD. METHOD CAPABLE OF DETECTING LESS THAN 0.01 UG/ML OF ERYTHROMYCIN AND ERYTHROMYCIN ETHYL SUCCINATE. /ERYTHROMYCIN ETHYL SUCCINATE/

Storage Conditions

Commercially available erythromycin topical solutions and gels should be stored at 15 - 30 °C; exposure to heat or open flames should be avoided. The topical ointment should be stored at a temperature less than 27 °C.
Commercially available erythromycin stearate film-coated tablets should be stored in tight, light-resistant containers at 30 °C or lower. /Erythromycin stearate/
Erythromycin lactobionate powder for injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C. /erythromycin lactobionate/
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Erythromycin is metabolized by CYP3A and concomitant use with drugs that inhibit the CYP3A isoenzyme may result in increased erythromycin plasma concentrations. There is some evidence that concomitant use of oral erythromycin with drugs that inhibit CYP3A (i.e., fluconazole, ketoconazole, itraconazole, diltiazem, verapamil) is associated with an increased incidence of sudden death from cardiac causes, presumably because of increased plasma erythromycin concentrations resulting in an increased risk of QT prolongation (a dose-associated effect of erythromycin) and serious ventricular arrhythmias. Therefore, it has been suggested that concomitant use of erythromycin and drugs that are potent inhibitors of CYP3A should be avoided.
Erythromycin may interact with astemizole and terfenadine (both drugs no longer commercially available in the US), resulting in potentially serious adverse cardiovascular effects. Some evidence indicates that erythromycin may alter the metabolism of astemizole and terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system. While erythromycin has been shown to decrease markedly the clearance of the active carboxylic acid metabolite of terfenadine, the effect of the macrolide on unchanged terfenadine concentrations has not been fully elucidated, but appears to show interindividual variation. In studies in extensive metabolizers of dextromethorphan or debrisoquin, erythromycin markedly impaired clearance of the active metabolite of terfenadine in all such individuals but produced measurable effects on unchanged terfenadine in only one-third of these individuals. In addition, erythromycin is known to inhibit the enzyme system responsible for astemizole's metabolism. Prolongation of the QT interval and ventricular tachycardia, including torsades de pointes, have been reported in some patients receiving astemizole or terfenadine concomitantly with erythromycin or the structurally related macrolide troleandomycin (no longer commercially available in the US). Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, when terfenadine and astemizole were commercially available in the US, these antihistamines were contraindicated in patients receiving erythromycin, clarithromycin, or troleandomycin. In addition, concomitant administration of astemizole or terfenadine and azithromycin also was not recommended, although limited data suggested that azithromycin did not alter the metabolism of terfenadine.
Although in vitro studies have shown varying degrees of additive or synergistic effects against some organisms when erythromycin was used in conjunction with penicillins, streptomycin, sulfonamides, rifampin, or chloramphenicol, the clinical importance of these reports has not been established. Antagonism of bactericidal activity has been observed between erythromycin and clindamycin in vitro. In addition, antagonism has been reported when a bacteriostatic drug was administered with a bactericidal drug, but antagonism has not been convincingly documented clinically.
Concomitant use of erythromycin in patients receiving high dosage of theophylline has resulted in decreased clearance of theophylline, elevated serum theophylline concentrations, and a prolonged serum half-life of the bronchodilator. An interaction may be most likely to occur in patients receiving an erythromycin dosage greater than 1.5 g daily for more than 5 days. Patients receiving theophylline should be closely monitored for signs of theophylline toxicity when erythromycin is administered concomitantly; serum theophylline concentrations should be monitored and dosage of the bronchodilator reduced if indicated. Although further study is needed and the clinical importance has not been determined to date, there is some evidence that concomitant administration of erythromycin and theophylline can also result in decreased serum erythromycin concentrations and subtherapeutic concentrations of erythromycin may occur.
For more Interactions (Complete) data for Erythromycin (22 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Hunt CM, Watkins PB, Saenger P, Stave GM, Barlascini N, Watlington CO, Wright JT Jr, Guzelian PS. Heterogeneity of CYP3A isoforms metabolizing erythromycin and cortisol. Clin Pharmacol Ther. 1992 Jan;51(1):18-23. doi: 10.1038/clpt.1992.3. PMID: 1732074.

2. Pena-Miller R, Laehnemann D, Jansen G, Fuentes-Hernandez A, Rosenstiel P, Schulenburg H, Beardmore R. When the most potent combination of antibiotics selects for the greatest bacterial load: the smile-frown transition. PLoS Biol. 2013;11(4):e1001540. doi: 10.1371/journal.pbio.1001540. Epub 2013 Apr 23. PMID: 23630452; PMCID: PMC3635860.

3. Maheshwai N. Are young infants treated with erythromycin at risk for developing hypertrophic pyloric stenosis? Arch Dis Child. 2007 Mar;92(3):271-3. doi: 10.1136/adc.2006.110007. PMID: 17337692; PMCID: PMC2083424.

4. Kibwage IO, Hoogmartens J, Roets E, Vanderhaeghe H, Verbist L, Dubost M, Pascal C, Petitjean P, Levol G. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrob Agents Chemother. 1985 Nov;28(5):630-3. doi: 10.1128/aac.28.5.630. PMID: 4091529; PMCID: PMC176346.

5. Lund M, Pasternak B, Davidsen RB, Feenstra B, Krogh C, Diaz LJ, Wohlfahrt J, Melbye M. Use of macrolides in mother and child and risk of infantile hypertrophic pyloric stenosis: nationwide cohort study. BMJ. 2014 Mar 11;348:g1908. doi: 10.1136/bmj.g1908. PMID: 24618148; PMCID: PMC3949411.

Explore Compound Types